molecular formula C13H18F6N2O4S2 B3425747 N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide CAS No. 460983-97-5

N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide

Cat. No.: B3425747
CAS No.: 460983-97-5
M. Wt: 444.4 g/mol
InChI Key: KRGMPUIAPYZEKL-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions, often facilitated by specific catalysts and under controlled conditions.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where common reagents include nucleophiles like halides or alkoxides.

    Acid-Base Reactions: As a weakly acidic substance, it can react with both acids and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the product will vary based on the nucleophile involved.

Scientific Research Applications

N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide is unique compared to other similar compounds due to its specific ionic structure and properties. Similar compounds include:

  • 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Hexyl-3-methylimidazolium tetrafluoroborate

These compounds share some properties with this compound but differ in their ionic structures and specific applications .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-hexylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N.C2F6NO4S2/c1-2-3-4-6-9-12-10-7-5-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGMPUIAPYZEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460983-97-5
Record name 1-Hexylpyridinium bis(trifluoromethanesulfonyl)imide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP4V745HJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide suitable for Diels-Alder reactions?

A1: this compound ([C6py][NTf2]) is a hydrophobic ionic liquid with properties beneficial for Diels-Alder reactions:

  • Solvent: It effectively dissolves both the diene (cyclopentadiene) and various dienophiles, creating a homogenous reaction medium. [, ]

Q2: How recyclable is the [C6py][NTf2] / Lewis acid catalytic system?

A2: One major advantage of using [C6py][NTf2] with Lewis acids is the potential for recycling. Research has shown that a system using Mg(OTf)2 (2 mol%) within [C6py][NTf2] can be reused multiple times. [] Distillation, rather than extraction with organic solvents, proved to be a more effective method for product removal, leading to higher turnover numbers (TON) and turnover frequencies (TOF). []

Q3: Has [C6py][NTf2] been characterized in terms of its physical properties?

A3: Yes, several studies have investigated the thermophysical properties of [C6py][NTf2]. These include:

  • Melting and Glass Transition Temperatures: 3.2 °C and -76.5 °C, respectively, determined via differential scanning calorimetry (DSC). []
  • Density and Surface Tension: Measured over a temperature range of 283.15 – 338.15 K. []
  • Viscosity: Determined within the range of 298.15 – 338.15 K. []
  • Conductivity: Studied between 283.15 – 338.15 K. []
  • Electrochemical Stability: Evaluated using cyclic voltammetry. []

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